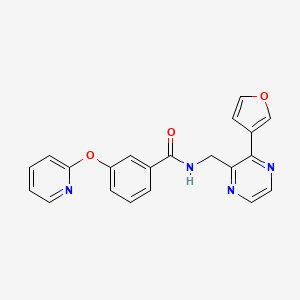

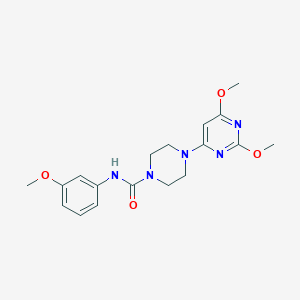

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a complex organic molecule that may be of interest in various chemical and pharmacological studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including N-methylation, reduction, condensation, and oxidation reactions. For instance, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole as described in the first paper involves N-methylation of 5-nitro-1H-indazole, followed by reduction, condensation with furoyl chloride, and subsequent oxidation . These methods could potentially be adapted for the synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide by modifying the starting materials and reaction conditions to incorporate the pyrazin and pyridinyl-oxy functional groups.

Molecular Structure Analysis

The molecular structure of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide would likely feature several heterocyclic components, such as the furan and pyrazine rings, as well as an amide linkage. These structural motifs are known to influence the chemical behavior and interaction of molecules with biological targets. The presence of a pyridinyl-oxy group could also affect the molecule's electronic distribution and potential for hydrogen bonding.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis under certain conditions, while the heterocyclic rings might participate in electrophilic substitution reactions. The synthesis paper discusses transformations such as formylation and acylation, which could be relevant for modifying the compound to enhance its properties or to create derivatives for further study.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide would be determined by its molecular structure. The compound is likely to be solid at room temperature and may exhibit moderate solubility in organic solvents. Its stability could be assessed by studying its behavior under various conditions, such as exposure to light, heat, or oxidizing agents. The presence of heteroatoms might confer the ability to form hydrogen bonds, influencing its solubility in water and interaction with biological molecules.

The second paper discusses a series of N-(Pyridin-3-yl)benzamides, which are structurally related to the compound of interest. These benzamides were evaluated for their inhibitory activity against human enzymes, suggesting that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide could also be of pharmacological interest, potentially as an enzyme inhibitor.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

The synthesis and chemical modification of compounds related to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide have been explored in various studies. For instance, Brown and Cowden (1982) discussed the synthesis of heterobicycles, including those with furan-3-yl and pyrazin-2-yl substituents, which are relevant to the chemical structure of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide (Brown & Cowden, 1982). Similarly, El’chaninov et al. (2018) synthesized derivatives of furan, a key component in the structure of the compound, through various chemical reactions (El’chaninov, Aleksandrov, & Stepanov, 2018).

Biological and Pharmacological Research

In the realm of biological and pharmacological research, studies have been conducted on compounds with structural similarities to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide. For example, Zhou et al. (2008) designed a compound with a pyridin-3-ylpyrimidin-2-ylamino structure, showcasing its potential as a histone deacetylase inhibitor with implications in cancer therapy (Zhou et al., 2008). Additionally, Srinivasarao et al. (2020) synthesized benzamide derivatives with a pyrazin-2-carbonyl component for anti-tubercular applications, demonstrating the potential of structurally similar compounds in addressing infectious diseases (Srinivasarao, Nandikolla, Suresh, Calster, De Voogt, Cappoen, Ghosh, Aggarwal, Murugesan, & Chandra Sekhar, 2020).

Chemical Interactions and Reactions

Studies on the chemical interactions and reactions of compounds containing elements of the N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide structure are also significant. Lu and Lin (2002) reviewed reactions of molecules containing C, N, and O with Si surfaces, providing insights into the mechanistic aspects of molecules similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide (Lu & Lin, 2002).

Antiviral Research

In antiviral research, compounds structurally related to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide have been explored. A study by Hebishy et al. (2020) on benzamide-based aminopyrazoles revealed significant antiviral activities against bird flu influenza, highlighting the relevance of similar chemical structures in virology research (Hebishy, Salama, & Elgemeie, 2020).

Eigenschaften

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c26-21(15-4-3-5-17(12-15)28-19-6-1-2-8-23-19)25-13-18-20(24-10-9-22-18)16-7-11-27-14-16/h1-12,14H,13H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLRPQMTLZEHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2538600.png)

![N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2538601.png)

![2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2538603.png)

![2-(2-Bromoethyl)bicyclo[2.2.1]heptane](/img/structure/B2538605.png)

![4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2538609.png)

![2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2538612.png)